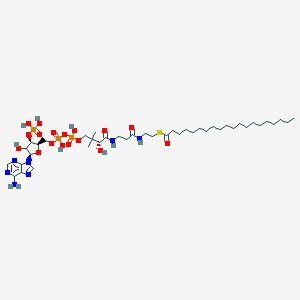
2-Oxoheptanedioic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Oxoheptanedioic acid, also known as 2-Oxopimelic acid (OP), is the human 2-Oxoadipate Dehydrogenase Complex (OADHc) in L-lysine catabolism . This complex is involved in the oxidative decarboxylation of 2-oxoadipate (OA) to glutaryl-CoA and NADH .
Mode of Action
The OADHc complex, specifically the 2-oxoadipate dehydrogenase (E1a) component, oxidizes the non-cognate substrate OP as well as OA through the decarboxylation step . The oadhc is 100-times less effective in reactions producing adipoyl-coa and nadh from the dihydrolipoamide succinyltransferase (e2o) and dihydrolipoamide dehydrogenase (e3) .
Biochemical Pathways
The OADHc plays a crucial role in the L-lysine degradative pathway . The E1a component of the OADHc demonstrates functional promiscuity, being able to oxidize substrates with varying carbon chain lengths . The E2o component is capable of producing succinyl-CoA, glutaryl-CoA, and adipoyl-CoA .
Result of Action
The action of this compound results in the production of various acyl-CoA products derived from homologous 2-oxo acids with five, six, and even seven carbon atoms . This contributes to the versatility of the OADHc function in the L-lysine degradative pathway .
Biochemical Analysis
Biochemical Properties
2-Oxoheptanedioic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it is oxidized by the human 2-oxoadipate dehydrogenase complex (OADHc) in L-lysine catabolism . The OADHc complex is involved in the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA and NADH .
Cellular Effects
It is known that the human 2-oxoadipate dehydrogenase complex (OADHc), which interacts with this compound, plays a role in L-lysine catabolism . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the human 2-oxoadipate dehydrogenase complex (OADHc). The OADHc complex oxidizes this compound through the decarboxylation step . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the L-lysine degradation pathway . It is oxidized to glutaryl-CoA and NADH by the human 2-oxoadipate dehydrogenase complex (OADHc)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxoheptanedioic acid can be synthesized through various chemical reactions. One common method involves the oxidation of pimelic acid derivatives. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently oxidized to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Oxoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxo acids or complete mineralization to carbon dioxide and water.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming hydroxy derivatives.
Substitution: The oxo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Higher oxo acids, carbon dioxide, and water.
Reduction: Hydroxyheptanedioic acids.
Substitution: Aminoheptanedioic acids, alkoxyheptanedioic acids, and thioheptanedioic acids.
Scientific Research Applications
2-Oxoheptanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: It serves as a model compound for studying metabolic pathways involving oxo acids. It is also used in enzyme assays to investigate the activity of oxo acid dehydrogenases.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of metabolic disorders and enzyme deficiencies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Oxoadipic acid: Another oxo dicarboxylic acid with a similar structure but differing in the position of the oxo groups.
4-Hydroxy-2-oxoheptanedioic acid: A hydroxylated derivative of 2-oxoheptanedioic acid.
2-Oxopimelic acid: A closely related compound with a similar carbon chain length but different functional groups.
Uniqueness: this compound is unique due to its specific arrangement of oxo groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical transformations makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-oxoheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABHUTWTLGRDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169053 | |
| Record name | 2-Oxoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17126-90-8 | |
| Record name | 2-Oxoheptanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17126-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxoheptanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxoheptanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OXOHEPTANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9WK7H3LKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















